molecular formula C7H4ClF5N2 B054332 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine CAS No. 120769-98-4

6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine

Cat. No. B054332
M. Wt: 246.56 g/mol
InChI Key: CMWKKODQRWOJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of phenylhydrazine derivatives, including structures similar to 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine, often involves regiospecific cyclizations and reactions with various substrates to introduce chloro, fluoro, and trifluoromethyl groups. For example, Zanatta et al. (2003) detail a regiospecific synthesis of a novel series of pyrimidines from reactions of alkoxy-trifluoro[chloro]-alk-3-en-2-ones with hydrazine pyrimidines, showcasing a method to obtain chloro and trifluoromethyl substituted compounds (Zanatta et al., 2003).

Molecular Structure Analysis

Crystallographic studies provide insight into the molecular structure of related phenylhydrazine derivatives. Katrusiak and Katrusiak (1996) investigated the crystal structures of a chloro-phenylhydrazine derivative, elucidating how molecular conformations and hydrogen bonding patterns contribute to the stability and structure of these compounds (Katrusiak & Katrusiak, 1996).

Chemical Reactions and Properties

Chemical reactivity and properties of phenylhydrazine derivatives vary significantly with their functional groups. Kawase et al. (1998) describe the regioselective reaction of mesoionic compounds with phenylhydrazine, leading to the synthesis of trifluoromethyl substituted pyrazole and triazine derivatives, illustrating the chemical versatility of these compounds (Kawase et al., 1998).

Physical Properties Analysis

The physical properties of phenylhydrazine derivatives, such as solubility, melting points, and crystal structure, are crucial for their practical applications. The work of Xu and Hu (2007) on the crystal structure of a benzyl-trifluoromethyl-phenyl-tetrazine highlights the impact of trifluoromethyl groups on the molecular geometry and packing of these compounds (Feng Xu & Wei-xiao Hu, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are key aspects of phenylhydrazine derivatives research. The synthesis and reactivity of fluorinated phenylhydrazines with key biomarkers, as discussed by Matera et al. (2012), provide valuable insights into the chemical properties and potential applications of these compounds (Matera et al., 2012).

Scientific Research Applications

Agrochemical Industry

  • Field : Agrochemical Industry
  • Application : The compound is used as a key structural motif in active agrochemical ingredients . It’s major use is in the protection of crops from pests .
  • Method of Application : The exact method of application is not specified in the source, but it typically involves the use of the compound in the formulation of pesticides .
  • Results : The introduction of trifluoromethylpyridine (TFMP) derivatives, including “6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine”, has led to superior pest control properties when compared to traditional phenyl-containing insecticides .

Pharmaceutical Industry

  • Field : Pharmaceutical Industry
  • Application : The compound is used as a key structural motif in active pharmaceutical ingredients .
  • Method of Application : The exact method of application is not specified in the source, but it typically involves the use of the compound in the formulation of pharmaceuticals .
  • Results : Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Trifluoromethylpyridines

  • Field : Organic Chemistry
  • Application : The compound is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .
  • Method of Application : The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
  • Results : The development of TFMP derivatives has led to many advances in the agrochemical, pharmaceutical, and functional materials fields .

Production of Crop-Protection Products

  • Field : Agrochemical Industry
  • Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of the compound, is used in the production of several crop-protection products .
  • Method of Application : The production involves direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
  • Results : The introduction of 2,3,5-DCTF has led to the development of several effective crop-protection products .

Medication for Acute Migraine

  • Field : Pharmaceutical Industry
  • Application : Ubrogepant, a medication used for acute migraine with or without visual disturbances, may contain the compound .
  • Method of Application : The exact method of application is not specified in the source, but it typically involves the use of the compound in the formulation of pharmaceuticals .
  • Results : Ubrogepant has been approved by the FDA for the treatment of acute migraine .

Manufacturing of Trifluoromethylpyridines

  • Field : Organic Chemistry
  • Application : The compound is used in the manufacturing of trifluoromethylpyridines (TFMPs), which are key structural motifs in active agrochemical and pharmaceutical ingredients .
  • Method of Application : The manufacturing of TFMPs is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
  • Results : The demand for TFMP derivatives has been increasing steadily in the last 30 years .

Safety And Hazards

The compound has several hazard statements: H315, H319, H335, H302, H312, H332 . These codes correspond to various hazards such as skin irritation, eye irritation, respiratory irritation, and harm if swallowed or in contact with skin . The precautionary statements are P261, P271, P280 , which involve avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[6-chloro-2,3-difluoro-4-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF5N2/c8-3-1-2(7(11,12)13)4(9)5(10)6(3)15-14/h1,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWKKODQRWOJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)NN)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560098
Record name [6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine

CAS RN

120769-98-4
Record name [6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.